{[Amino(iminio)methyl](methyl)amino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Creatine zwitterion is zwitterionic form of creatine arising from transfer of a proton from the carboxy to the guanidino group; major species at pH 7.3. It is a conjugate acid of a creatinate. It is a tautomer of a creatine.
Scientific Research Applications
Crystal Structure and Molecular Interactions
{Amino(iminio)methylamino}acetate and related compounds show interesting behaviors in terms of crystal structure and solvatomorphism. A study discussed the structures of orthorhombic and triclinic forms of the compound, highlighting their different forms due to the presence of various solvent molecules. These molecules form extended chains via hydrogen bonding, and the variations in the hydrogen-bonding arrangements in the different forms are due to the hydrogen-bond-formation ability of the solvents used. This finding suggests the compound's significance in studying molecular interactions and crystallography (Gutierrez et al., 2011).
Chemical Synthesis and Organic Chemistry
The compound is involved in the synthesis of various organic molecules. For instance, one study described the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, emphasizing the importance of controlling reaction conditions like temperature and reactant ratios for achieving high yields. This study underscores the compound's role in facilitating complex organic syntheses (Guo-hua, 2008).
Another study focused on the cyclopalladation of Schiff bases from methyl esters of α-amino acids, detailing how palladium acetate reacts with imines from these methyl esters. The findings contribute to the understanding of metallacycle reactivity and the role of {Amino(iminio)methylamino}acetate in such chemical processes (Albert et al., 2010).
Biochemistry and Post-Translational Modifications
The compound is also relevant in the field of biochemistry, particularly in the study of post-translational modifications. A study utilizing immonium ion scanning explored the discovery of methylated and acetylated peptides, revealing that specific ions are associated with mono-, di-methylated, and acetylated lysine. This research could enhance the efficiency of identifying modified peptides, implicating the importance of {Amino(iminio)methylamino}acetate in biochemical research and the study of histone modifications (Couttas et al., 2008).
Astronomy and Astrophysics
Interestingly, the compound has implications beyond Earth. Research on prebiotic molecules in space noted the importance of acetic acid (structurally related to {Amino(iminio)methylamino}acetate) due to its proximity to glycine, the simplest amino acid. The study's findings on the electronic and vibrational properties of acetic acid and its isomers provide insight into organic chemistry in the protoplanetary nebula, indicating the broader significance of {Amino(iminio)methylamino}acetate and related compounds in understanding cosmic phenomena (Puletti et al., 2009).
These examples demonstrate the wide-ranging applications of {Amino(iminio)methylamino}acetate in scientific research, spanning from crystallography and organic chemistry to biochemistry and astrophysics. The compound's role in these diverse fields underscores its importance in advancing our understanding of various scientific phenomena.
Properties
Molecular Formula |
C4H9N3O2 |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2-[diaminomethylidene(methyl)azaniumyl]acetate |
InChI |
InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H4,5,6,8,9) |
InChI Key |
WXOFJMWQRNARBH-UHFFFAOYSA-N |
SMILES |
C[N+](=C(N)N)CC(=O)[O-] |
Canonical SMILES |
C[N+](=C(N)N)CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.